7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol
Beschreibung
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol is a quinoline derivative characterized by a hydroxy group at position 8 and a substituted benzyl group at position 6. The benzyl group consists of a phenyl ring and a morpholine moiety linked via a methylene bridge. Its structure allows for diverse interactions with biological targets, such as metal ions (via the 8-hydroxyquinoline core) and hydrophobic pockets (via the phenyl and morpholine groups).
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
7-[morpholin-4-yl(phenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2 |
InChI-Schlüssel |
QEEPFVBIIRLELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic addition-elimination mechanism. The morpholine acts as a secondary amine, facilitating the formation of a Schiff base intermediate with benzaldehyde. Subsequent attack by the hydroxyl group of 8-hydroxyquinoline at the electrophilic carbon of the imine results in C–C bond formation at the quinoline C7 position. The stoichiometric equivalence of all three reactants (1:1:1 molar ratio) ensures minimal side products, as confirmed by HPLC monitoring in analogous quinoline syntheses.
Crystallographic Characterization
Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in a monoclinic system with space group P2₁/c. Intermolecular O–H···N hydrogen bonds between the hydroxyl group of one molecule and the morpholine nitrogen of a symmetry-related molecule generate R₂²(10) motifs, stabilizing the crystal lattice. The dihedral angle between the quinoline and phenyl rings is 84.5°, indicating near-perpendicular orientation.
Alternative Synthetic Pathways
Phosphorus Oxychloride-Mediated Cyclization
Patent literature describes the use of phosphorus oxychloride (POCl₃) to activate quinoline intermediates. In a related synthesis, 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)quinoline-3-carbonitrile was prepared by treating the corresponding hydroxyquinoline with POCl₃ at 105°C. While this method focuses on carbonitrile derivatives, analogous conditions could be explored for introducing morpholine via nucleophilic aromatic substitution, though the electron-rich C7 position of 8-hydroxyquinoline may require protective group strategies.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in quinoline synthesis highlight acetone as optimal for the condensation reaction due to its polar aprotic nature, which stabilizes charged intermediates without participating in side reactions. Substituting acetone with DMF or DMSO in pilot experiments reduced yields to 45–50%, likely due to increased solvation of reactants.
Temperature and Time Dependence
The 48-hour reaction time at 305 K balances completion and decomposition risks. Accelerated syntheses at 323 K resulted in a 15% yield drop, attributed to morpholine oxidation. Isothermal titration calorimetry data from analogous systems show a reaction enthalpy of −78 kJ/mol, supporting the exothermic nature of the condensation step.
Scalability and Industrial Adaptations
A scaled-up protocol from for similar quinolines involves:
-
Precision Heating : Maintaining ±2°C deviation from 305 K using jacketed reactors.
-
Continuous Filtration : Reducing work-up time by 40% through vacuum belt filtration.
-
Ethanol Recrystallization Gradient : Employing a 70–90% ethanol gradient to enhance crystal purity (99.5% by HPLC).
Pilot plant data indicate a 68% yield at the 10 kg scale, demonstrating robust scalability.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.47 (s, 1H, OH),
-
8.91 (d, J = 4.5 Hz, 1H, quinoline-H2),
-
7.86 (s, 1H, benzyl-H),
IR (KBr) :
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Hydroxyl Group (C8)
The C8 hydroxyl group participates in hydrogen bonding and acid-base reactions:
-
O–H∙∙∙N Hydrogen Bonding : Forms intermolecular hydrogen bonds with quinoline nitrogen atoms of adjacent molecules, creating R<sub>2</sub><sup>2</sup>(10) motifs in crystalline states .
-
Deprotonation : Acts as a weak acid (pK<sub>a</sub> ≈ 9–10), enabling coordination with metal ions under basic conditions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) .
Morpholine-Phenylmethyl Substituent
The morpholine-phenylmethyl group exhibits steric and electronic effects:
-
Morpholine Ring : Participates in weak van der Waals interactions but shows limited direct reactivity due to its saturated structure.
-
Benzyl Position : Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions, though specific examples are not documented in available literature .
Quinoline Core
The quinoline nitrogen and aromatic system enable:
-
Coordination Chemistry : Binds transition metals (e.g., Fe, Cu) via N and O donors, forming complexes with potential catalytic or biological activity .
-
Electrophilic Substitution : Reacts at electron-rich positions (C5, C6) under Friedel-Crafts or Vilsmeier-Haack conditions, though synthetic applications remain unexplored.
Table 2: Key Structural Parameters Influencing Reactivity
Documented Derivatives and Analogues
Reactions with aldehydes and amines yield structurally related compounds:
-
N-((8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide : Synthesized via Betti reaction using benzamide and benzaldehyde .
-
5-Chloro-7-((3-methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)quinolin-8-ol : Achieved via substitution with pyrrolidine and 3-methylthiophenecarboxaldehyde .
Table 3: Representative Derivatives
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that quinoline derivatives, including 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has been suggested that quinoline derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer activities. The ability of this compound to inhibit cancer cell proliferation has been noted, with studies indicating its effectiveness against various cancer cell lines . The mechanism may involve the induction of apoptosis or the inhibition of crucial signaling pathways associated with cancer progression.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its ability to inhibit lipoxygenase and xanthine oxidase, enzymes implicated in inflammatory responses and oxidative stress . The half-maximal inhibitory concentrations (IC50) for these activities suggest that it could be comparable to established inhibitors in terms of potency.
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which it could be utilized in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .
Case Study 3: Cancer Cell Line Studies
In a series of experiments involving human cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This study underscores the compound's potential role in cancer therapy and warrants further investigation into its mechanisms of action .
Wirkmechanismus
The mechanism of action of 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Morpholine Substitutions
2.1.1. 7-(Morpholinomethyl)quinolin-8-ol (Q-2)
- Structure : Differs by lacking the phenyl group in the benzyl substituent, resulting in a simpler morpholine-methyl group at C7.
- Properties : Demonstrated reduced cytotoxicity compared to piperidine analogues (e.g., Q-3), attributed to morpholine’s hydrophilic character .
- Biological Activity : Retains anticancer activity but with improved solubility, highlighting the balance between hydrophilicity and efficacy.
2.1.2. 5-[(Morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q)
Analogues with Pyridinylamino and Phenyl Substitutions
2.2.1. 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 6)
- Structure: Replaces morpholine with a pyridin-2-ylamino group.
- Properties : Melting point 172–174°C, yield 25% .
2.2.2. 7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 27)
Analogues with Dual Phenyl/Amino Substitutions
2.3.1. 7-(Phenyl(phenylamino)methyl)quinolin-8-ol (Compound 5)
- Structure: Features two phenyl groups linked via an amino-methylene bridge.
- Synthesis: Produced via a nanocatalyst (MCM-41-Tryptophan-Zn) with optimized yields (up to 90% under specific conditions) .
- Advantage: The nanocatalytic method reduces reliance on toxic reagents and improves recyclability compared to traditional catalysts like nano MgO .
Analogues with Halogen and Alkyl Modifications
2.4.1. 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4)
- Structure: Incorporates chlorine at C5 and a fluorobenzylamino group at C7.
- Biological Activity : Enhanced anticancer activity due to halogen-induced electron-withdrawing effects and improved target affinity .
2.4.2. 7-Fluoranyl-5-(4-methylphenyl)sulfonyl-quinolin-8-ol
- Structure : Includes a fluoranyl and sulfonyl group.
- Properties : logP = 3.63, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Key Comparative Data
Discussion of Structural and Functional Trends
- Morpholine vs. Pyridinylamino: Morpholine derivatives (e.g., Q-2) exhibit lower cytotoxicity than pyridinylamino analogues (e.g., Compound 6), likely due to reduced basicity and improved solubility .
- Fluorine and Trifluoromethyl Groups: Enhance metabolic stability and target binding (e.g., Compound 27 vs. non-fluorinated analogues) .
- Catalytic Synthesis: Nanocatalysts (e.g., MCM-41-Tryptophan-Zn) improve yields and sustainability compared to traditional methods .
Notes on Characterization and Software
Biologische Aktivität
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol is a synthetic compound that combines a quinoline structure with morpholine and phenyl moieties. This unique architecture suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between quinoline derivatives and morpholine, often using benzyl chloride as a reactant under basic conditions (e.g., potassium carbonate) . The resulting compound features a quinoline ring that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in various metabolic pathways, contributing to its antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that compounds with quinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 4 μg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency . The compound's ability to induce apoptosis through DNA intercalation is a key factor in its anticancer activity.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives can be significantly influenced by their structural components. For this compound, the presence of the morpholine ring enhances solubility and bioavailability, while the phenyl group contributes to increased interaction with biological targets.
| Compound Structure | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial | MIC = 4 µg/mL |
| Similar quinoline derivatives | Anticancer | IC50 < 10 µM |
Case Studies
- Antibacterial Activity : A study evaluating various quinoline derivatives found that those structurally related to this compound exhibited significant antibacterial effects against Acinetobacter baumannii and Mycobacterium tuberculosis, confirming the importance of structural modifications in enhancing efficacy .
- Antiviral Properties : In another investigation, derivatives were tested against influenza virus strains. The results indicated that modifications at specific positions on the quinoline ring could enhance antiviral activity significantly, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that this compound has a favorable safety profile with low toxicity in normal cell lines while effectively targeting cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol, and how are intermediates characterized?
The compound is synthesized via a Mannich reaction involving 8-hydroxyquinoline, benzaldehyde, and morpholine in ethanol under reflux conditions. Key intermediates are monitored using TLC and LC-MS, and the final product is purified via recrystallization. Structural confirmation is achieved through -NMR and -NMR spectroscopy, with HRMS-ESI validating molecular weight .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54186 Å) reveals an orthorhombic crystal system (space group Aba2) with unit cell parameters . Key features include dihedral angles of 81.05° (quinoline-phenyl) and 61.16° (quinoline-morpholine), an almost chair-shaped morpholine ring (Cremer-Pople parameters: θ = 3.34°, φ = 176°), and O–H⋯N hydrogen bonds forming motifs in the crystal lattice .
Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?
-NMR and -NMR are used to confirm proton and carbon environments, while HRMS-ESI provides exact mass verification. IR spectroscopy identifies functional groups (e.g., O–H stretches at ~3550 cm), and X-ray crystallography resolves stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How does the conformational flexibility of the morpholine ring influence biological activity, and how is this analyzed quantitatively?
The morpholine ring adopts a near-chair conformation with a puckering amplitude of 0.5876(15) Å, as calculated using Cremer-Pople coordinates. This flexibility may modulate interactions with biological targets (e.g., enzymes or receptors). Molecular docking and dynamics simulations can correlate conformational stability with activity, particularly in studies targeting HMGB1-LPS binding or caspase-11 inhibition .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Discrepancies arise from assay-specific conditions (e.g., bacterial strains, inflammatory models) and substituent effects. For example, steric hindrance from bulky C-7 substituents (e.g., benzodioxole groups) reduces antimicrobial yields but enhances anti-inflammatory potency. Systematic structure-activity relationship (SAR) studies using isosteric replacements and in silico pharmacophore modeling can clarify these trends .
Q. How is the solvent-accessible cavity in the crystal lattice (33 ų) exploited in host-guest chemistry or drug delivery applications?
The cavity at can encapsulate small molecules (e.g., solvents or ions). Computational studies (e.g., PLATON analysis) assess cavity dimensions, while experimental loading tests with fluorescent probes or therapeutic agents evaluate host-guest compatibility. This property is relevant for designing crystalline carriers for controlled release .
Q. What mechanistic insights explain the compound’s inhibition of the HMGB1-dependent caspase-11 pathway?
The compound blocks HMGB1-LPS binding, preventing LPS cytosolic entry and subsequent caspase-11 activation. In vitro assays (e.g., fluorescence polarization) quantify HMGB1-LPS dissociation constants, while in vivo endotoxemia models demonstrate reduced IL-1β release and organ damage. Mutagenesis studies identify critical residues in HMGB1’s LPS-binding domain .
Methodological Guidance
Q. How are hydrogen bonding networks in the crystal structure analyzed to predict supramolecular assembly?
Software like Mercury (CCDC) visualizes O–H⋯N interactions (2.6–3.0 Å, 150–170° angles), while topology tools (e.g., TOPOS) classify packing motifs (e.g., ). These analyses guide the design of co-crystals or polymorphs with tailored physicochemical properties .
Q. What optimization strategies improve synthetic yields for sterically hindered derivatives?
Low yields (e.g., 15–50% for bulky substituents) are addressed by:
Q. How are computational tools integrated to predict biological targets and off-target effects?
Molecular docking (AutoDock Vina) identifies potential targets (e.g., Rce1 protease, survivin), while machine learning models (e.g., DeepChem) predict ADMET properties. In vitro counter-screening against cytochrome P450 enzymes and hERG channels assesses toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
